molecular formula C19H34N2O2 B3484619 N,N'-dicyclohexyl-2,2-dimethylpentanediamide

N,N'-dicyclohexyl-2,2-dimethylpentanediamide

Cat. No.: B3484619
M. Wt: 322.5 g/mol
InChI Key: ZWUKDUMNOBZTAQ-UHFFFAOYSA-N
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Description

N,N’-dicyclohexyl-2,2-dimethylpentanediamide is a chemical compound known for its versatile applications in organic synthesis. It is often used as a coupling agent in peptide synthesis and other organic reactions due to its ability to facilitate the formation of amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using the aforementioned routes, optimized for higher yields and purity. The choice of method depends on the availability of raw materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N,N’-dicyclohexyl-2,2-dimethylpentanediamide primarily undergoes condensation reactions, particularly in the formation of amide bonds. It is also involved in esterification reactions with carboxylic acids and alcohols .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amides and esters, depending on the specific reactants and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-dicyclohexyl-2,2-dimethylpentanediamide is unique due to its high efficiency in facilitating amide bond formation and its ability to function under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where preserving the integrity of sensitive molecules is crucial .

Properties

IUPAC Name

N,N'-dicyclohexyl-2,2-dimethylpentanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2/c1-19(2,18(23)21-16-11-7-4-8-12-16)14-13-17(22)20-15-9-5-3-6-10-15/h15-16H,3-14H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUKDUMNOBZTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)NC1CCCCC1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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